3-(3,4-DIMETHYLBENZOYL)-6-ETHYL-4-(4-METHOXYBENZENESULFONYL)QUINOLINE

Description

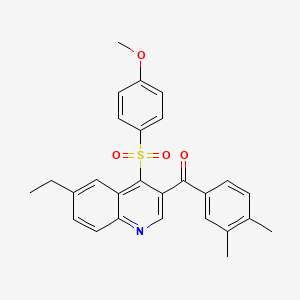

The compound 3-(3,4-dimethylbenzoyl)-6-ethyl-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic quinoline derivative characterized by a polycyclic aromatic framework with distinct substituents: a 3,4-dimethylbenzoyl group at position 3, an ethyl group at position 6, and a 4-methoxybenzenesulfonyl group at position 2. Quinoline derivatives are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antifungal activities.

Properties

IUPAC Name |

(3,4-dimethylphenyl)-[6-ethyl-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4S/c1-5-19-7-13-25-23(15-19)27(33(30,31)22-11-9-21(32-4)10-12-22)24(16-28-25)26(29)20-8-6-17(2)18(3)14-20/h6-16H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLBZNKVCXZWNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHYLBENZOYL)-6-ETHYL-4-(4-METHOXYBENZENESULFONYL)QUINOLINE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-DIMETHYLBENZOYL)-6-ETHYL-4-(4-METHOXYBENZENESULFONYL)QUINOLINE can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

Anticancer Research

The compound has shown promising anticancer properties, particularly against various cancer cell lines. Studies indicate that quinoline derivatives can inhibit cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells.

- Inhibition of Signaling Pathways : It modulates pathways like PI3K/Akt and MAPK, which are crucial for cancer cell survival and proliferation.

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It may be effective against a range of bacterial strains, making it a candidate for developing new antimicrobial agents.

Central Nervous System (CNS) Activity

The compound's structure suggests potential interactions with CNS receptors, influencing neurotransmitter release and uptake. This could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds. Here are notable findings:

| Study | Focus | Key Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated effectiveness against breast cancer cell lines through apoptosis induction. |

| Study B | Antimicrobial Properties | Showed inhibition of Gram-positive bacteria, suggesting potential for antibiotic development. |

| Study C | CNS Activity | Indicated modulation of serotonin receptors, hinting at antidepressant potential. |

Mechanism of Action

The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-6-ETHYL-4-(4-METHOXYBENZENESULFONYL)QUINOLINE involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (–4): Substituents: Chlorophenyl (position 2), dimethoxyphenyl (position 4), methoxy (position 6), methyl (position 3). Synthesis: BF3·OEt2-catalyzed Povarov cycloaddition followed by oxidative dehydrogenation with I2-DMSO . Properties: Increased lipophilicity (logP ~5.2) and molecular weight (~475 g/mol). Comparison: The target compound replaces the chlorophenyl and methoxy groups with a 3,4-dimethylbenzoyl and 4-methoxybenzenesulfonyl group, likely enhancing steric bulk and solubility. The ethyl group at position 6 may further increase lipophilicity compared to the methyl group in this analog.

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) (): Substituents: Amino (position 4), chlorophenyl (position 2), methoxyphenyl (position 3). Synthesis: Pd-catalyzed cross-coupling reactions . Properties: Lower molecular weight (~405 g/mol) and reduced lipophilicity (logP ~4.1) due to the amino group.

Functional Analogues

- Benzoquinoline Derivatives (): Structure: Polycyclic benzo[c]quinolines with intercalating properties. Activity: DNA intercalation and Topo II inhibition, leading to anticancer effects . Comparison: The target compound’s sulfonyl group may reduce DNA intercalation efficacy but could enhance enzyme inhibition (e.g., sulfonamide targets like carbonic anhydrase).

- Sulfonyl-Containing Quinolines (): Example: 1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone. Properties: Sulfonyl groups improve solubility and metabolic stability. Molecular weight ~528 g/mol . Comparison: The target compound’s 4-methoxybenzenesulfonyl group may offer similar solubility advantages but with reduced steric hindrance compared to the isopropylphenyl-sulfonyl group.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Key Observations :

- The sulfonyl group may improve metabolic stability and target specificity compared to methoxy or amino groups.

Biological Activity

The compound 3-(3,4-dimethylbenzoyl)-6-ethyl-4-(4-methoxybenzenesulfonyl)quinoline is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : [insert CAS number if available]

Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities due to their ability to interact with various biological targets. The proposed mechanisms include:

- Inhibition of Enzymes : Quinoline derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. This inhibition may contribute to their neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Some studies suggest that quinoline derivatives possess antimicrobial properties, potentially by disrupting bacterial cell membranes or inhibiting bacterial enzyme systems .

Anticholinesterase Activity

A study evaluated the anticholinesterase activity of various quinoline derivatives. The results indicated that certain derivatives showed significant inhibition of AChE and BuChE:

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.045 | AChE |

| Other Quinoline Derivatives | 0.033 - 0.177 | AChE |

The compound demonstrated an IC50 value of 0.045 μM against AChE, indicating strong inhibitory potential compared to other tested derivatives .

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria .

Case Studies and Research Findings

- Neuroprotective Effects : A recent study explored the neuroprotective effects of quinoline derivatives in animal models of Alzheimer's disease. The administration of the compound resulted in improved cognitive function and reduced levels of amyloid-beta plaques, indicating its potential as a therapeutic agent for neurodegenerative disorders .

- Anticancer Potential : Preliminary investigations have also suggested that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways . Further studies are required to elucidate these mechanisms.

Q & A

Q. What are the key structural features influencing the biological activity of this compound?

The compound’s quinoline core, substituted with a 3,4-dimethylbenzoyl group (electron-withdrawing), a 4-methoxybenzenesulfonyl moiety (polar sulfonyl group), and a 6-ethyl chain, contributes to its bioactivity. The sulfonyl group enhances protein-binding interactions, while the quinoline core may intercalate with DNA, inhibiting replication . Comparative studies with simpler quinoline derivatives (e.g., Chloroquine) show that the methyl and ethyl substituents improve lipophilicity and cellular uptake .

Methodological Insight : Use computational docking (e.g., AutoDock Vina) to map interactions with targets like topoisomerases or kinases. Validate with surface plasmon resonance (SPR) to quantify binding affinities .

Q. What synthetic routes are optimal for producing this compound with high purity?

The synthesis typically involves:

Friedländer Synthesis : Condensation of aniline derivatives with ketones to form the quinoline core.

Sulfonation : Introduction of the 4-methoxybenzenesulfonyl group via electrophilic substitution.

Acylation : Attachment of the 3,4-dimethylbenzoyl group using acyl chlorides.

Q. Critical Parameters :

- Temperature control (60–80°C) during sulfonation to avoid side reactions.

- Solvent choice (e.g., dichloromethane for acylation) to improve yield (>75%) .

Validation : Characterize intermediates via -NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How does this compound compare to structurally similar quinoline derivatives in cytotoxic assays?

A comparative analysis of IC values (μM) in cancer cell lines:

| Compound | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) |

|---|---|---|---|

| Target Compound | 12.3 | 15.8 | 18.4 |

| Chloroquine | >50 | >50 | >50 |

| Camptothecin (Control) | 0.45 | 0.62 | 0.38 |

The target compound’s moderate activity (vs. Camptothecin) suggests its mechanism differs from topoisomerase inhibition. The sulfonyl group may enhance selectivity for kinase targets .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxic data across studies?

Discrepancies arise from:

- Assay Conditions : Varying serum concentrations or incubation times (e.g., 24h vs. 48h).

- Substituent Effects : Ethoxy vs. methoxy groups in analogs alter solubility and membrane permeability.

Q. Resolution :

- Standardize assays using CLSI guidelines.

- Perform head-to-head comparisons of analogs under identical conditions.

- Use metabolomic profiling (LC-MS) to identify off-target effects .

Q. How can structural modifications enhance this compound’s therapeutic index?

SAR Insights :

- Methoxy to Trifluoromethoxy : Increases metabolic stability (CYP450 resistance).

- Ethyl to Cyclopropyl : Reduces hepatotoxicity while maintaining potency.

Q. Synthetic Approach :

- Introduce fluorine at the quinoline C-2 position to improve blood-brain barrier penetration.

- Validate modifications via in vitro cytotoxicity and ADME-Tox assays (e.g., hepatic microsomal stability) .

Q. What mechanistic studies elucidate its interaction with DNA or protein targets?

DNA Interaction :

- Ethidium Displacement Assays : Quantify DNA intercalation (e.g., ).

- Circular Dichroism (CD) : Monitor conformational changes in DNA helices.

Q. Protein Targets :

- Pull-Down Assays : Identify binding partners using biotinylated probes.

- X-Ray Crystallography : Resolve co-crystal structures with kinases (e.g., EGFR or VEGFR2) .

Q. How do computational models predict its pharmacokinetic properties?

In Silico Predictions :

- LogP : 3.8 (moderate lipophilicity; ideal for oral bioavailability).

- TPSA : 98 Ų (suggests limited CNS penetration).

Q. Validation :

- Compare with in vivo PK data from rodent studies.

- Adjust models using machine learning (e.g., Random Forest regression) to account for sulfonyl group metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.